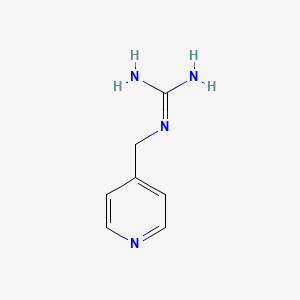

1-(Pyridin-4-ylmethyl)guanidin

Übersicht

Beschreibung

1-(Pyridin-4-ylmethyl)guanidine, also known as PMG, is an organic compound that has been used in scientific research for its unique properties. PMG is a nitrogen-containing heterocyclic compound that can be synthesized in the laboratory from a variety of starting materials. It has a wide range of applications in research, including in the fields of biochemistry, pharmacology, and physiology. PMG has been studied for its potential uses in the treatment of various diseases, and its biochemical and physiological effects have been investigated in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität und Pharmazeutische Chemie

1-(Pyridin-4-ylmethyl)guanidin: zeigt eine Reihe von biologischen Aktivitäten aufgrund seiner Guanidingruppe, die für ihre Fähigkeit bekannt ist, Wasserstoffbrückenbindungen zu bilden, und ihre Planarität bei physiologischem pH-Wert . Dies macht es zu einem wertvollen Gerüst in der pharmazeutischen Chemie, wo es verwendet werden kann, um Verbindungen zu entwickeln, die mit verschiedenen biologischen Zielstrukturen interagieren. So wurden beispielsweise Guanidinderivate als DNA-Minor-Groove-Binder, Kinase-Inhibitoren und Antagonisten für Rezeptoren wie α2-Noradrenalin untersucht .

Organokatalyse

Im Bereich der synthetischen organischen Chemie sind Guanidinderivate für ihre Rolle als Superbasen bekannt. Sie werden in der Organokatalyse verwendet, um eine Vielzahl von chemischen Reaktionen zu erleichtern, einschließlich Ringschluss- und Kreuzkupplungsreaktionen, aufgrund ihrer hohen Basizität und der Fähigkeit, Übergangszustände zu stabilisieren .

Umweltwissenschaften

Guanidinverbindungen, einschließlich This compound, werden auf ihre potenziellen Auswirkungen auf die Umwelt untersucht. Sie werden als persistente und mobile organische Verbindungen (PMOCs) betrachtet, die in Wasser hochlöslich sind und schwer aus aquatischen Umgebungen zu entfernen sind, wodurch sie eine Gefahr für die Wasserqualität darstellen .

Materialwissenschaften

In der Materialwissenschaft werden Guanidinderivate verwendet, um die Eigenschaften von Polymeren zu modifizieren. So können sie beispielsweise in Polymere eingearbeitet werden, um Materialien mit antimikrobiellen Eigenschaften zu schaffen oder die Bruchfestigkeit von Materialien unter dem Einfluss von Kohlenwasserstoff-oxidierenden Bakterien zu verbessern .

Analytische Methoden

This compound: wird in der analytischen Chemie als Reagenz verwendet. Es kann Teil von Methoden sein, die für die Quantifizierung von Guanidinderivaten in Wasser entwickelt wurden, die repräsentativ für PMOCs sind. Solche analytischen Methoden sind entscheidend für die Aufrechterhaltung einer hohen Wasserqualität und die Festlegung von Grenzwerten für Schadstoffe .

Synthese von heterocyclischen Verbindungen

Die Guanidingruppe ist entscheidend für die Synthese verschiedener heterocyclischer Verbindungen. Sie ist an Reaktionen mit Aminen und aktivierten Guanidinvorstufen beteiligt, um cyclische Guanidine zu ergeben, die in vielen Naturprodukten und Verbindungen von medizinischem Interesse vorkommen .

Wirkmechanismus

Target of Action

Guanidine, a related compound, is known to interact with several targets such as aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .

Mode of Action

It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine and its derivatives play a crucial role in the metabolism of living organisms and are involved in various biochemical pathways .

Result of Action

Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(Pyridin-4-ylmethyl)guanidine plays a significant role in biochemical reactions due to its guanidinium functional group, which is known for its ability to recognize and bind anions through ion pairing and hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The guanidinium group in 1-(Pyridin-4-ylmethyl)guanidine allows it to act as an electrophilic catalyst, facilitating recognition and catalysis in biochemical reactions .

Cellular Effects

1-(Pyridin-4-ylmethyl)guanidine has notable effects on various types of cells and cellular processes. It facilitates cellular translocation and delivery of bioactive cargos through biological barriers . This compound can influence cell function by interacting with cell surface counterparts through charge pairing and hydrogen bonding . Additionally, guanidine derivatives, including 1-(Pyridin-4-ylmethyl)guanidine, can affect mitochondrial function by inhibiting calcium transport and coupled respiration . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1-(Pyridin-4-ylmethyl)guanidine involves its ability to bind with biomolecules and influence their activity. The guanidinium group in this compound allows it to form hydrogen bonds and ion pairs with target molecules, facilitating enzyme inhibition or activation . For example, it can inhibit mitochondrial calcium transport, affecting cellular energy transduction and metabolic processes . The pyridine moiety in 1-(Pyridin-4-ylmethyl)guanidine also contributes to its binding interactions, enhancing its stability and hydrogen bond-forming ability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridin-4-ylmethyl)guanidine can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that guanidine derivatives can exhibit sustained inhibition of mitochondrial function, leading to long-term changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-(Pyridin-4-ylmethyl)guanidine vary with different dosages in animal models. At lower doses, this compound can enhance cellular uptake and bioactivity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

1-(Pyridin-4-ylmethyl)guanidine is involved in various metabolic pathways, particularly those related to purine and pyrimidine metabolism . This compound can interact with enzymes and cofactors involved in nucleotide biosynthesis and degradation, influencing metabolic flux and metabolite levels . Its interactions with key enzymes in these pathways can affect the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 1-(Pyridin-4-ylmethyl)guanidine within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . This compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . Its distribution within tissues can also be influenced by its binding affinity to various cellular components.

Subcellular Localization

1-(Pyridin-4-ylmethyl)guanidine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, allows it to directly influence mitochondrial function and energy transduction processes .

Eigenschaften

IUPAC Name |

2-(pyridin-4-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIODJTYTUZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555084 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45957-41-3 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

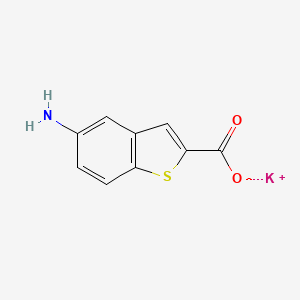

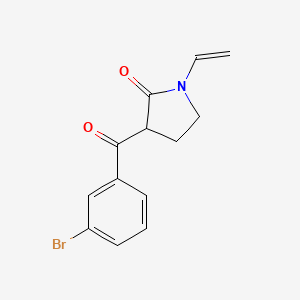

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)